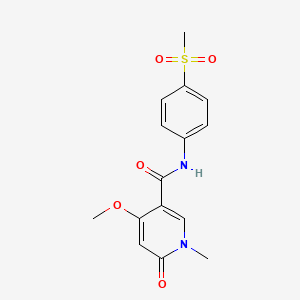
4-methoxy-1-methyl-N-(4-(methylsulfonyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methoxy-1-methyl-N-(4-(methylsulfonyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H16N2O5S and its molecular weight is 336.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Methoxy-1-methyl-N-(4-(methylsulfonyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₁₅N₃O₅S₂
- Molecular Weight : 393.4 g/mol
- CAS Number : 2034618-14-7
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.
Anti-inflammatory Activity
Research indicates that the compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. This inhibition is crucial as excessive NO production is associated with inflammatory diseases.
- Mechanism of Action : The compound's anti-inflammatory effects are attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. These enzymes are critical in the inflammatory response, making their inhibition a promising therapeutic target.
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties.
- Case Study : In a study involving human cancer cell lines, the compound demonstrated cytotoxic effects, leading to apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, which are essential regulators of apoptosis.
Structure-Activity Relationship (SAR)
The structure of the compound plays a significant role in its biological activity. Variations in substituents can lead to changes in potency and selectivity against specific targets.
| Substituent | Effect on Activity |
|---|---|
| Methylsulfonyl group | Enhances anti-inflammatory properties |
| Methoxy group | Contributes to overall stability and bioavailability |
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for determining its therapeutic potential.
Absorption, Distribution, Metabolism, Excretion (ADME)
Studies have indicated favorable ADME properties:
- Absorption : High oral bioavailability observed in animal models.
- Distribution : Moderate volume of distribution suggests good tissue penetration.
- Metabolism : Primarily metabolized by hepatic enzymes; however, specific pathways remain to be fully elucidated.
- Excretion : Renal excretion predominates, with metabolites detected in urine.
Properties
IUPAC Name |
4-methoxy-1-methyl-N-(4-methylsulfonylphenyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-17-9-12(13(22-2)8-14(17)18)15(19)16-10-4-6-11(7-5-10)23(3,20)21/h4-9H,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBDNMWBNXMONH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














